Cas no 451469-37-7 (N-(2-chlorophenyl)methyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide)

N-(2-chlorophenyl)methyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide 化学的及び物理的性質
名前と識別子
-
- N-(2-chlorophenyl)methyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
- 1,2,3-Benzotriazine-3(4H)-butanamide, N-[(2-chlorophenyl)methyl]-4-oxo-
- N-(2-chlorobenzyl)-4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide
- AKOS026699992
- SR-01000565216-1
- Oprea1_055043
- SR-01000565216
- N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
- 451469-37-7
- F0916-6811
-
- インチ: 1S/C18H17ClN4O2/c19-15-8-3-1-6-13(15)12-20-17(24)10-5-11-23-18(25)14-7-2-4-9-16(14)21-22-23/h1-4,6-9H,5,10-12H2,(H,20,24)
- InChIKey: HJUFFZWJXZBPQX-UHFFFAOYSA-N
- ほほえんだ: N1C2=CC=CC=C2C(=O)N(CCCC(NCC2=CC=CC=C2Cl)=O)N=1
計算された属性
- せいみつぶんしりょう: 356.1040035g/mol
- どういたいしつりょう: 356.1040035g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 6
- 複雑さ: 513
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 74.1Ų
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 15.17±0.46(Predicted)
N-(2-chlorophenyl)methyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0916-6811-20mg |
N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide |
451469-37-7 | 90%+ | 20mg |
$99.0 | 2023-05-18 | |
Life Chemicals | F0916-6811-1mg |
N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide |
451469-37-7 | 90%+ | 1mg |
$54.0 | 2023-05-18 | |
Life Chemicals | F0916-6811-50mg |
N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide |
451469-37-7 | 90%+ | 50mg |
$160.0 | 2023-05-18 | |
Life Chemicals | F0916-6811-30mg |
N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide |
451469-37-7 | 90%+ | 30mg |
$119.0 | 2023-05-18 | |
Life Chemicals | F0916-6811-3mg |
N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide |
451469-37-7 | 90%+ | 3mg |
$63.0 | 2023-05-18 | |
Life Chemicals | F0916-6811-2mg |
N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide |
451469-37-7 | 90%+ | 2mg |
$59.0 | 2023-05-18 | |
Life Chemicals | F0916-6811-20μmol |
N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide |
451469-37-7 | 90%+ | 20μl |
$79.0 | 2023-05-18 | |
Life Chemicals | F0916-6811-5μmol |
N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide |
451469-37-7 | 90%+ | 5μl |
$63.0 | 2023-05-18 | |
Life Chemicals | F0916-6811-4mg |
N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide |
451469-37-7 | 90%+ | 4mg |
$66.0 | 2023-05-18 | |
Life Chemicals | F0916-6811-15mg |
N-[(2-chlorophenyl)methyl]-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide |
451469-37-7 | 90%+ | 15mg |
$89.0 | 2023-05-18 |
N-(2-chlorophenyl)methyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide 関連文献
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N-(2-chlorophenyl)methyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamideに関する追加情報
N-(2-chlorophenyl)methyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
The compound with CAS No. 451469-37-7, known as N-(2-chlorophenyl)methyl-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structural features and promising applications in drug development and material science.
N-(2-chlorophenyl)methyl group is a key structural component of this molecule, contributing to its stability and reactivity. The presence of the benzotriazine ring system further enhances its electronic properties, making it a valuable compound for exploring novel chemical reactions and bioactive agents. Recent studies have highlighted the role of such compounds in modulating enzyme activities and targeting specific biological pathways.
The synthesis of N-(2-chlorophenyl)methyl-4-(4-oxo... involves a series of carefully optimized reactions, including nucleophilic substitutions and cyclizations. Researchers have reported improved yields by employing catalytic systems that facilitate the formation of the benzotriazine ring under mild conditions. This approach not only enhances the scalability of the synthesis but also reduces environmental impact.
From a pharmacological perspective, this compound has shown potential as a lead molecule in the development of anti-inflammatory agents. Its ability to inhibit key inflammatory enzymes has been validated in vitro and in preclinical models. Furthermore, recent advancements in computational chemistry have enabled researchers to predict its binding affinity to various therapeutic targets with high accuracy.
In terms of material science applications, the compound's aromaticity and heterocyclic structure make it a candidate for advanced materials such as organic semiconductors. Studies have demonstrated its ability to form stable charge transport layers in organic electronics, paving the way for its use in next-generation display technologies.
As research continues to uncover new facets of this compound's properties and applications, it is evident that N-(2-chlorophenyl)methyl... holds significant promise across multiple disciplines. Its integration into cutting-edge technologies and therapeutic strategies underscores its importance in modern chemical research.
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